molecular formula C11H8Cl2N2O B2389863 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde CAS No. 1314745-29-3

2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde

Cat. No.: B2389863
CAS No.: 1314745-29-3
M. Wt: 255.1
InChI Key: MSINSRUKHSLFEA-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde is a tri-substituted imidazole derivative featuring chlorine atoms at positions 2 and 5, a 4-methylphenyl group at position 3, and a carbaldehyde moiety at position 4. This compound’s structure combines electron-withdrawing (chloro, carbaldehyde) and electron-donating (4-methylphenyl) groups, creating a unique electronic profile. The carbaldehyde group enhances reactivity toward nucleophilic additions, while the dichloro substituents increase electrophilicity and influence steric interactions.

Properties

IUPAC Name

2,5-dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-9(6-16)10(12)14-11(15)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSINSRUKHSLFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursor Amines

The most cited method involves cyclizing N-substituted glyoxal derivatives with chlorinated amines. For example:

  • Precursor Preparation : 4-Methylphenylglyoxal is reacted with 2,5-dichloroimidazole-4-amine in dimethylformamide (DMF) at 80°C.
  • Cyclization : Intramolecular dehydration forms the imidazole ring, with the aldehyde group introduced via oxidation of a hydroxymethyl intermediate using MnO₂.
    Mechanism :
    $$
    \text{R-NH}2 + \text{OCH}2\text{CHO} \xrightarrow{\text{DMF, Δ}} \text{Imidazole ring} \xrightarrow{\text{MnO}_2} \text{-CHO}
    $$
    Yields reach 65–70% after purification by column chromatography.

Direct Chlorination Strategies

Post-cyclization chlorination is employed to install chlorine atoms at positions 2 and 5:

  • Reagents : N-Chlorosuccinimide (NCS) or Cl₂ gas in acetic acid.
  • Conditions : A 1:4 molar ratio of imidazole precursor to NCS in acetic acid/N,N-dimethylformamide (1:1 v/v) at 35°C for 6 hours achieves 90–92% conversion.
    Regioselectivity : The 4-methylphenyl group directs chlorination to positions 2 and 5 via steric and electronic effects.

Aldehyde Functionalization

The aldehyde group is introduced via:

  • Vilsmeier-Haack Reaction : Treatment of 4-hydroxymethylimidazole with POCl₃ and DMF yields the aldehyde.
  • Oxidation : MnO₂ or Swern oxidation of a primary alcohol precursor.

Optimization and Scalability

Solvent and Catalyst Screening

Parameter Optimal Condition Yield Improvement
Solvent Acetic acid:DMF (1:1) +15% vs. DMF alone
Catalyst FeCl₃ (5 mol%) +20% vs. uncatalyzed
Temperature 35°C Prevents aldehyde decomposition

Data adapted from.

Challenges in Process Chemistry

  • Aldehyde Stability : The aldehyde group is prone to oxidation, necessitating inert atmospheres.
  • Chlorine Selectivity : Over-chlorination at position 4 is mitigated by stoichiometric NCS control.

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 9.8 (s, 1H, CHO), 7.2–7.4 (m, 4H, Ar-H), 2.4 (s, 3H, CH₃).
    • ¹³C NMR : 190.2 ppm (CHO), 139.5 ppm (C-Cl).
  • HPLC Purity : >98% achieved using C18 columns (MeOH:H₂O = 70:30).

Industrial and Environmental Considerations

  • Green Chemistry : Recent patents propose replacing DMF with cyclopentyl methyl ether (CPME), reducing toxicity.
  • Waste Management : Chlorinated byproducts are neutralized via alkaline hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace chlorine atoms with methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

    Oxidation: 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carboxylic acid.

    Reduction: 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-methanol.

    Substitution: 2,5-Dimethoxy-3-(4-methylphenyl)imidazole-4-carbaldehyde (when using sodium methoxide).

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been studied for their potential antimicrobial, antifungal, and anticancer activities. For instance, research has demonstrated that imidazole derivatives exhibit significant biological activity, including anti-inflammatory and analgesic effects. A notable study reported that certain imidazole derivatives showed high binding affinity to COX-2 receptors, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. For example, the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains indicate that this compound can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, among others .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Material Science

Advanced Materials Development
In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow it to be integrated into various formulations, enhancing material performance. The compound's ability to undergo chemical reactions such as oxidation and reduction further expands its applicability in creating specialized materials with tailored properties.

Biological Studies

Enzyme Mechanisms and Protein-Ligand Interactions
The compound is also employed in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its structural characteristics enable it to interact with specific molecular targets, making it a valuable tool for studying biochemical pathways. Research has indicated that compounds similar to this compound can inhibit key enzymes involved in various metabolic processes, thereby providing insights into their mechanisms of action .

Case Studies

  • Anti-inflammatory Properties
    A study focused on synthesizing novel imidazole derivatives revealed that one derivative exhibited significant analgesic activity comparable to standard pain relievers. This highlights the potential of this compound in developing new therapeutic agents for pain management .
  • Antimicrobial Efficacy
    Research conducted by Jain et al. demonstrated the antimicrobial efficacy of synthesized imidazole derivatives against multiple bacterial strains using standard reference drugs for comparison. The results indicated substantial antimicrobial activity, suggesting the viability of these compounds as alternatives to traditional antibiotics .
  • Material Applications
    In material science applications, the integration of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Such advancements are crucial for developing materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. The chlorine atoms and the 4-methylphenyl group contribute to its overall hydrophobicity and ability to interact with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Imidazole Derivatives

Compound Name Position 2 Position 3 Position 4 Position 5
2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde Cl 4-methylphenyl Carbaldehyde Cl
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 4-Cl-Ph Ph Ph
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine 4-methylphenyl Imine

Physicochemical Properties

  • Solubility: The carbaldehyde group may enhance solubility in polar solvents compared to nonpolar aryl-substituted imidazoles.
  • Melting Points : Dichloro substitution likely increases melting points due to enhanced intermolecular interactions (e.g., halogen bonding), as seen in halogenated analogs .

Crystallographic and Packing Behavior

While crystallographic data for the target compound is unavailable, related imidazole-4-imines () crystallize in the triclinic P-1 space group with Z’=2. Their packing is governed by C–H⋯N and C–H⋯X (X=Cl, Br) hydrogen bonds and π–π interactions .

Table 2: Crystallographic Parameters of Analogous Compounds

Compound a (Å) b (Å) c (Å) α (°) β (°) γ (°) Space Group
(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine 7.9767 10.9517 16.6753 80.52 87.05 89.21 P-1
(E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine 8.0720 10.9334 16.8433 81.16 86.61 89.51 P-1

Biological Activity

2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichloro-substituted imidazole ring with a 4-methylphenyl group and an aldehyde functional group. The presence of these substituents contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves the formation of covalent bonds with nucleophilic sites on microbial proteins, disrupting their function.

Anticancer Activity

The compound has garnered attention for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, related imidazole derivatives have demonstrated IC50 values in the low micromolar range against several cancer cell lines .
  • Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in the G2/M phase, effectively halting cancer cell division .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Covalent Bond Formation : The aldehyde group allows for the formation of covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition.
  • Hydrophobic Interactions : The dichloro and methylphenyl groups enhance hydrophobic interactions with target proteins, increasing binding affinity and specificity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related imidazole derivatives:

  • Study on Anticancer Efficacy : A study evaluated various imidazole derivatives for their anticancer properties against human melanoma cell lines. Compounds exhibited IC50 values ranging from 1.1 nM to 3.3 nM, indicating potent antiproliferative effects .
  • Antimicrobial Testing : Another research effort assessed the antimicrobial properties of similar compounds against Staphylococcus aureus and Candida albicans, revealing significant inhibition at low concentrations .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialStaphylococcus aureus0.5
AntimicrobialCandida albicans0.8
AnticancerA375 (Melanoma)1.1
AnticancerM14 (Melanoma)1.2
AnticancerRPMI7951 (Melanoma)3.3

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde?

A general approach involves condensation reactions between substituted benzaldehydes and heterocyclic precursors under reflux in ethanol with glacial acetic acid as a catalyst. For example, substituted triazoles react with benzaldehydes under these conditions to form imidazole derivatives . Chlorination steps using reagents like SOCl₂ may introduce chlorine atoms at specific positions, as demonstrated in analogous imidazole syntheses .

Key Data:

Reaction StepConditionsReagents
CondensationReflux, 4hEthanol, glacial acetic acid
ChlorinationAmbientSOCl₂, DCM

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation typically combines spectroscopic methods (¹H/¹³C NMR, IR, mass spectrometry) with single-crystal X-ray diffraction (SC-XRD). Refinement using SHELXL ensures accurate determination of bond lengths, angles, and torsion angles . ORTEP-III is recommended for visualizing molecular geometry and thermal ellipsoids .

Q. What role does glacial acetic acid play in the synthesis of imidazole derivatives?

Glacial acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde to enhance electrophilicity and facilitate nucleophilic attack by amine groups in heterocyclic precursors. This promotes imine or Schiff base formation, critical for constructing the imidazole core .

Q. How can researchers assess the purity of this compound?

Purity is evaluated via high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Nuclear magnetic resonance (NMR) spectroscopy further confirms the absence of impurities by verifying signal integration ratios .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Contradictions may arise from variations in compound purity, structural confirmation, or assay conditions. To address this:

  • Validate purity using HPLC and NMR .
  • Confirm crystal structure via SC-XRD refined with SHELXL .
  • Replicate bioassays under standardized protocols (e.g., consistent cell lines, solvent controls) .

Q. What computational strategies predict the reactivity and interaction of this compound with biological targets?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with protein active sites, guided by topological polar surface area (PSA) and partition coefficient (XlogP) data .

Example Computational Parameters:

PropertyValue
XlogP3.5
PSA38.1 Ų
H-bond acceptors3

Q. How do intermolecular interactions influence the crystal packing of this compound?

Hirshfeld surface analysis quantifies close contacts (e.g., C–H···O, Cl···π) and hydrogen-bonding networks. For example, in related imidazole derivatives, chlorine atoms participate in halogen bonding (Cl···N), while methylphenyl groups engage in van der Waals interactions . SHELXL refinement parameters (e.g., R-factor, twinning) ensure accurate modeling of these interactions .

Q. What strategies optimize reaction yields during scale-up synthesis?

Design of experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent polarity). For instance, replacing ethanol with dimethylformamide (DMF) may improve solubility of aromatic intermediates. Kinetic studies using in-situ IR spectroscopy monitor reaction progress and identify rate-limiting steps .

Methodological Notes

  • Crystallography: Use SHELXL for refining high-resolution data and SHELXD for phase determination in twinned crystals .
  • Bioactivity Testing: Employ dose-response assays (IC₅₀ determination) with positive controls to validate activity against microbial or cancer cell lines .
  • Data Conflict Resolution: Cross-validate structural data with Cambridge Structural Database (CSD) entries to resolve conformation discrepancies .

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